molecular formula C16H12ClN3 B5659650 2-chloro-6-methylindolo[1,2-c]quinazolin-12-amine

2-chloro-6-methylindolo[1,2-c]quinazolin-12-amine

Cat. No.: B5659650
M. Wt: 281.74 g/mol
InChI Key: QKKJKLGKPSXKAB-UHFFFAOYSA-N
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Description

2-Chloro-6-methylindolo[1,2-c]quinazolin-12-amine is a synthetically derived organic compound belonging to the indolo[1,2-c]quinazoline class, a chemotype of significant interest in drug discovery due to its versatile biological activities . This compound features a planar polycyclic structure with a molecular formula of C16H12ClN3 and a molecular weight of 281.74 g/mol . Its structure incorporates strategic modifications, including a chloro substituent and a methyl group, which are known to influence the compound's electronic properties and binding affinity within this series . Researchers value this compound for exploring structure-activity relationships (SAR), particularly in the development of novel antitumor agents . A key documented mechanism of action for this specific compound is its function as an inhibitor of mitochondrial glycerol-3-phosphate dehydrogenase (mGDH), as demonstrated in studies using rat skeletal muscle mitochondria where it affected superoxide/H2O2 production at concentrations around 2.5 µM . This activity highlights its utility as a chemical probe for studying mitochondrial metabolism and reactive oxygen species generation. Indolo[1,2-c]quinazoline derivatives are actively investigated for their cytotoxic and antiproliferative potential against human cancer cells, with structural variations at positions 5, 6, and 12 being crucial for modulating biological activity and enhancing selectivity toward tumor cells . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-methylindolo[1,2-c]quinazolin-12-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3/c1-9-19-13-7-6-10(17)8-12(13)16-15(18)11-4-2-3-5-14(11)20(9)16/h2-8H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKJKLGKPSXKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Cl)C3=C(C4=CC=CC=C4N13)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization of 2 Chloro 6 Methylindolo 1,2 C Quinazolin 12 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 2-chloro-6-methylindolo[1,2-c]quinazolin-12-amine, both ¹H and ¹³C NMR would provide crucial information for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indoloquinazoline core, the methyl group, and the amine group. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing groups present. Protons on the quinazoline (B50416) and indole (B1671886) ring systems would likely appear in the downfield region (δ 7.0-9.0 ppm) due to the aromatic ring currents. The methyl group protons would resonate in the upfield region (around δ 2.5 ppm). The amine protons (NH₂) would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for all unique carbon atoms in the molecule. The carbons of the aromatic rings would appear in the δ 110-160 ppm range. The carbon attached to the chlorine atom would be influenced by its electronegativity. The methyl carbon would have a characteristic signal in the upfield region (around δ 20-25 ppm).

Hypothetical ¹H NMR Data

Protons Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H 7.20-8.50 m -
NH₂ 5.50 br s -

Hypothetical ¹³C NMR Data

Carbon Chemical Shift (δ, ppm)
Aromatic C=C 115-150
Aromatic C-Cl 128-135
Aromatic C-N 140-155
Aromatic C-CH₃ 130-140

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₇H₁₃ClN₄), the high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and the M+2 peak in an approximate 3:1 ratio.

Fragmentation analysis would reveal characteristic losses of small molecules or radicals, providing further structural information. Common fragmentation pathways for such heterocyclic systems might involve the loss of HCN, Cl, or CH₃ radicals.

Expected Mass Spectrometry Data

Ion m/z (relative abundance, %)
[M]⁺ 296.08 (100)
[M+2]⁺ 298.08 (33)
[M-CH₃]⁺ 281.06
[M-Cl]⁺ 261.11

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-Cl bonds.

Expected IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Intensity
N-H stretch (amine) 3400-3300 Medium
Aromatic C-H stretch 3100-3000 Medium
Aliphatic C-H stretch (methyl) 2960-2850 Medium
C=N stretch (quinazoline) 1620-1580 Strong
C=C stretch (aromatic) 1600-1450 Medium-Strong
C-N stretch 1350-1250 Strong

Elemental Analysis for Purity and Composition Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for confirming the empirical and molecular formula and assessing the purity of the synthesized compound. For C₁₇H₁₃ClN₄, the calculated elemental composition would be compared with the experimentally determined values.

Calculated Elemental Composition for C₁₇H₁₃ClN₄

Element Percentage (%)
Carbon (C) 68.81
Hydrogen (H) 4.42
Chlorine (Cl) 11.95

X-ray Crystallography for Absolute Stereochemistry and Conformation (if applicable)

An article on the preclinical biological evaluation of this compound cannot be generated at this time. A thorough review of available scientific literature did not yield specific studies on the in vitro biological profiling of this particular chemical compound.

Comprehensive searches for data regarding the antibacterial, antifungal, antimycobacterial, and antiproliferative activities of this compound did not return relevant research findings. The existing literature focuses on broader categories of quinazoline and indoloquinazoline analogs, without specific evaluation of the 2-chloro-6-methyl substituted derivative as requested.

Therefore, the creation of a scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound is not possible due to the absence of published preclinical data for this specific molecule. Further research would be required to be published on this specific compound before a detailed article could be written.

Preclinical Biological Evaluation of 2 Chloro 6 Methylindolo 1,2 C Quinazolin 12 Amine and Indolo 1,2 C Quinazoline Analogs

In Vitro Biological Profiling

Anticancer and Antitumor Research

Investigations into Apoptotic and Anti-metastatic Potential

The quinazoline (B50416) and indoloquinazoline scaffolds are significant in medicinal chemistry due to their established anticancer properties, with several derivatives having been approved as anticancer drugs. semanticscholar.org Research into this class of compounds has frequently focused on their ability to induce apoptosis, a programmed cell death pathway that is often dysregulated in cancer cells. A review of patent literature highlights the development of numerous quinazoline derivatives specifically designed as either inducers or inhibitors of apoptosis for therapeutic purposes. researchgate.net

The cytotoxic effects of variously substituted indolo[1,2-c]quinazolines and related benzimidazo[1,2-c]quinazolines have been evaluated, underscoring the therapeutic potential of this structural framework in oncology. nih.gov Furthermore, analogs such as indolo[2,1-b]quinazolinones have demonstrated notable antitumor activity against a range of human cancer cell lines. researchgate.net Studies on novel quinazoline derivatives carrying substituted-sulfonamides have also confirmed their antiproliferative and apoptotic effects. semanticscholar.org While extensive research confirms the apoptotic potential of the broader quinazoline family, investigations specifically detailing the apoptotic and anti-metastatic activity of 2-chloro-6-methylindolo[1,2-c]quinazolin-12-amine are part of the ongoing exploration into the therapeutic profile of this specific analog.

Anti-inflammatory and Analgesic Research

The indolo[1,2-c]quinazoline framework and its analogs have been a subject of significant research for their anti-inflammatory and analgesic properties. nih.govresearchgate.net Studies have shown that these compounds can modulate key pathways involved in inflammation and pain. Mechanistic insights suggest that the anti-inflammatory effects may be linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of prostaglandins (B1171923) that mediate inflammation. nih.govjneonatalsurg.com

Preclinical evaluation in animal models has provided evidence for these activities. In carrageenan-induced paw edema and cotton pellet-induced granuloma models in rats, quinazoline derivatives have demonstrated dose-dependent inhibition of both acute and chronic inflammation. jneonatalsurg.com Analgesic potential has been assessed using models such as the acetic acid-induced writhing test for peripheral analgesia and the hot plate test for central analgesia, with compounds significantly reducing pain responses. jneonatalsurg.com

Structure-activity relationship (SAR) studies have been crucial in optimizing these effects. For instance, the introduction of a chloro group, as seen in 2-chloro substituted quinazolines, has been explored in the design of new anti-inflammatory agents. derpharmachemica.com Similarly, other substitutions, such as a 4-trifluoromethyl group on related quinazoline structures, have been shown to yield potent analgesic activity. mdpi.com The hybridization of the quinazolinone moiety with other heterocyclic systems like thiazolidinone has also been found to improve anti-inflammatory activity. mdpi.com

Table 1: Anti-inflammatory and Analgesic Activity of Selected Quinazoline Analogs

Compound Class Model / Target Finding Reference
Quinazolinones Selective COX-2 Inhibition Designed compounds showed superior COX-2 selectivity compared to previously reported quinazolinones. nih.gov
Indolyl Quinazolones Carrageenan-induced paw edema Compounds exhibited significant anti-inflammatory activity. nih.gov
Novel Quinazoline Derivative Acetic acid-induced writhing Significantly reduced writhing counts, indicating peripheral analgesic activity. jneonatalsurg.com
Novel Quinazoline Derivative Hot plate test Increased pain latency, suggestive of central analgesic effects. jneonatalsurg.com
Indolo[2,1-b]quinazolinones General Anti-inflammatory Found to exhibit anti-inflammatory activities. researchgate.net

Antioxidant Activity Assays

The antioxidant potential of quinazoline and indoloquinazoline derivatives has been systematically evaluated through various in vitro assays. These investigations aim to determine the capacity of these compounds to neutralize free radicals, which are implicated in oxidative stress-related pathologies. nih.gov Commonly employed methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, the cupric reducing antioxidant capacity (CUPRAC) assay, and nitric oxide (NO) radical scavenging assays. sapub.orgnih.govorientjchem.org

Research indicates that the antioxidant activity of these compounds is closely linked to their chemical structure. sapub.org For 2-substituted quinazolin-4(3H)-ones, studies have revealed that the presence of hydroxyl and methoxy (B1213986) groups on the phenyl ring at position 2 is critical for potent radical scavenging activity. nih.gov Specifically, the presence of a second hydroxyl group in the ortho or para position relative to the first significantly enhances antioxidant capacity. nih.govnih.gov In contrast, a meta-substituted dihydroxy derivative shows diminished activity. nih.gov The presence of a chloro-substituent has also been a feature in quinazoline derivatives assessed for antioxidant properties. echemcom.com

Indoloquinoline analogs have likewise shown promising results in DPPH photometric assays, demonstrating their capability as free radical scavengers. nih.gov The collective findings suggest that the quinazoline and indoloquinazoline scaffolds are promising templates for the development of novel antioxidant agents. researchgate.netjocpr.com

Table 2: Antioxidant Activity of Representative Quinazolinone Analogs

Assay Method Compound Series Key Finding Reference
DPPH, ABTS, TEACCUPRAC 2-substituted quinazolin-4(3H)-ones Dihydroxy-substituted quinazolinones showed the most potent radical scavenging activity (EC50 values of 7.2-7.5 μM). nih.gov
DPPH Photometric Assay Indoloquinoline Analogs Synthetic analogs demonstrated strong reducing activity and inhibitory effects on superoxide (B77818) radical formation. nih.gov
DPPH & Nitric Oxide Scavenging Quinazolin-4-one Derivatives Certain derivatives showed excellent scavenging capacity against both DPPH and nitric oxide radicals. orientjchem.org
DPPH Scavenging Assay Quinazoline-4-one Derivatives The presence of electron-donating groups contributed to higher antioxidant activity. sapub.org

Antiviral Activity Research

The quinazoline scaffold and related heterocyclic systems have been investigated for their potential as anti-HIV agents. nih.gov Research has explored various mechanisms of action for these compounds. One area of focus has been the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs), where quinoline (B57606) derivatives have been designed to interact with the allosteric site of the HIV-RT protein. nih.gov

Other studies on quinoline-based compounds have suggested that their anti-HIV activity stems from the inhibition of HIV transcription, potentially through the modulation of transcription factors such as nuclear factor-kappaB (NF-κB) and specificity protein-1 (SP1). nih.gov While direct anti-HIV data for this compound is not extensively detailed, the activity of various quinazoline-4(3H)-one derivatives has been reported, indicating that this chemical class holds promise for the development of new antiretroviral agents. researchgate.net The broad antiviral potential of indole-based compounds further supports the investigation of indole-fused quinazolines in this therapeutic area. nih.gov

Quinazoline derivatives have emerged as a promising class of compounds with significant anti-influenza virus activity. researchgate.net Research has identified several analogs capable of inhibiting the replication of the influenza A virus in vitro. nih.gov For example, 2-Methylquinazolin-4(3H)-one, isolated from a traditional herbal formula, demonstrated potent antiviral efficacy against the H1N1 influenza strain with a reported IC₅₀ value of 23.8 μg/mL. nih.gov

Further studies involving the design and synthesis of novel 2,4-disubstituted quinazoline series have yielded compounds with even greater potency. Certain derivatives from these series exhibited strong activity against the influenza A/WSN/33 virus (H1N1), with IC₅₀ values in the low micromolar range (3.70-4.19 μM) and high selectivity indices. nih.gov The mechanism of action for some compounds is believed to involve the inhibition of viral neuraminidase (NA), an essential enzyme for the release of new virus particles from infected cells. mdpi.com

Table 3: In Vitro Anti-Influenza A Virus Activity of Quinazoline Derivatives

Compound Virus Strain Activity (IC₅₀) Reference
2-Methylquinazolin-4(3H)-one H1N1 23.8 μg/mL nih.gov
2,4-disubstituted quinazoline (10a5) A/WSN/33 (H1N1) 3.70 μM nih.gov
2,4-disubstituted quinazoline (17a) A/WSN/33 (H1N1) 4.19 μM nih.gov

Derivatives of the indoloquinazoline and related scaffolds have shown potential as anti-Hepatitis C Virus (HCV) agents. A series of isoindolo[2,1-a]quinazoline derivatives exhibited potent activity, inhibiting the replication of HCV replicons of both 1b and 2a genotypes with EC₅₀ values in the low micromolar range. researchgate.net The proposed mechanism for these compounds involves the suppression of HCV-induced inflammation by targeting cyclooxygenase-2 (COX-2) at both the transcription and translation levels. researchgate.net

Another therapeutic target for this class of compounds is the HCV NS3/4A protease, an enzyme crucial for the viral life cycle. rsc.org A series of benzo[g]quinazolines and their quinazoline analogues were evaluated for their inhibitory activity against this enzyme. Several compounds displayed significant inhibition, with IC₅₀ values ranging from 6.41 μM to 16.03 μM. rsc.org Additionally, indole-based compounds have been broadly recognized for their anti-HCV properties, supporting the therapeutic potential of the fused indoloquinazoline structure. nih.govnih.gov

Table 4: In Vitro Anti-HCV Activity of Quinazoline Analogs

Compound Class Target / Assay Activity Reference
Isoindolo[2,1-a]quinazolines HCV replicon (Genotypes 1b & 2a) Inhibition at low micromolar EC₅₀ values. researchgate.net
Benzo[g]quinazoline (Compound 2) HCV-NS3/4A Protease IC₅₀ = 6.41 ± 0.12 μM rsc.org
Benzo[g]quinazoline (Compound 13) HCV-NS3/4A Protease IC₅₀ = 7.21 ± 0.15 μM rsc.org
Benzo[g]quinazoline (Compound 9) HCV-NS3/4A Protease IC₅₀ = 9.08 ± 0.20 μM rsc.org
Anti-Human Papillomavirus (HPV) Activity

Research into the anti-HPV activity of compounds structurally related to this compound has shown potential therapeutic avenues. For instance, a study focused on 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives, which share some structural similarities, demonstrated significant anti-proliferation ability against HeLa cells, a human papillomavirus 18 (HPV18)-positive cervical cancer cell line. nih.gov One of the most promising compounds from this study, designated H1, exhibited a potent IC50 value of 380 nM against HeLa cells. nih.gov Further investigation revealed that this compound could induce cell cycle arrest at the G1 phase and promote apoptosis. nih.gov Notably, the inhibitory effect was specific to HPV18-positive cells and not observed in HPV16-positive SiHa cells. nih.gov

Anti-Human Cytomegalovirus (HCMV) Activity

The evaluation of quinolone derivatives has identified compounds with significant anti-human cytomegalovirus (HCMV) activity. One such compound, WC5, a 6-aminoquinolone, has demonstrated potent and selective inhibition of HCMV replication. nih.gov It was found to be effective against drug-resistant HCMV strains as well. nih.gov Further studies into the mechanism of action of WC5 revealed that it interferes with the transactivating activity of the viral immediate-early 2 protein, a crucial component in the viral replication cycle. nih.gov Another related compound exhibited slight antiviral activity against HCMV with an IC50 value of 25.0 μg/mL. researchgate.net

Antiparasitic and Antimalarial Activity Studies

The quinoline scaffold, a core component of this compound, is a well-established pharmacophore in antimalarial drug discovery. Numerous studies have demonstrated the efficacy of quinoline-based compounds against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govmdpi.com

Research has shown that modifications to the quinoline structure can lead to potent antimalarial agents. For example, certain 4-aminoquinoline (B48711) analogs have been synthesized and tested against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.govscienceopen.com In one study, a monoquinoline (MAQ) and a bisquinoline (BAQ) derivative were active in the nanomolar range against P. falciparum in vitro. nih.gov Another study highlighted a compound, SAM13-2HCl, which showed greater in vitro activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) P. falciparum strains compared to its parent compound. parahostdis.org

The following table summarizes the in vitro antimalarial activity of selected quinoline derivatives against different P. falciparum strains.

CompoundP. falciparum StrainIC50 (nM)
MAQNot SpecifiedActive in nanomolar range
BAQNot SpecifiedActive in nanomolar range
SAM13-2HCl3D7 (Chloroquine-sensitive)Data not specified, but outperformed parent compound
SAM13-2HClK1 (Chloroquine-resistant)Data not specified, but outperformed parent compound
MefloquineW224–74

A key mechanism of action for many antimalarial drugs, particularly quinoline-based compounds, is the inhibition of β-haematin formation. nih.gov During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin, which is biochemically equivalent to β-haematin. Inhibition of this process leads to the accumulation of toxic heme and subsequent parasite death.

Several studies have confirmed that novel 4-aminoquinoline analogs significantly inhibit hemozoin formation in a dose-dependent manner. nih.govscienceopen.com For instance, both a monoquinoline (MAQ) and a bisquinoline (BAQ) derivative were shown to be potent inhibitors of β-haematin formation. nih.gov This mechanism is considered a crucial aspect of their antimalarial activity. nih.gov

Antidiabetic Research (e.g., α-glucosidase inhibition)

Compounds containing the quinoline and quinazolinone scaffolds have been investigated for their potential as antidiabetic agents, primarily through the inhibition of α-glucosidase. bohrium.comnih.gov This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia.

Several studies have reported the synthesis and evaluation of quinazolinone derivatives as α-glucosidase inhibitors. bohrium.comnih.gov In one study, a series of novel quinazolin-4(3H)-one derivatives bearing a 2-thioxothiazolidine-4-one heterocycle demonstrated good inhibitory activity against the α-glucosidase enzyme. bohrium.com Another study on 2,3-dihydroquinazolin-4(1H)-ones also showed potent α-glucosidase inhibitory activity, with some compounds exhibiting stronger inhibition than the standard drug acarbose. nih.gov

The inhibitory potential of various quinoline and quinazolinone analogs against α-glucosidase is presented in the table below.

Compound Seriesα-Glucosidase Inhibition ActivityReference Compound
Quinazolin-4(3H)-one derivatives with 2-thioxothiazolidine-4-oneGood inhibitory activityNot specified
2,3-Dihydroquinazolin-4(1H)-onesPotent inhibitory activity, some stronger than acarboseAcarbose
2-Hydroxyquinoline analogsGood inhibition with IC50 values from 93.5 ± 0.6 to 575.6 ± 0.4 µMAcarbose (IC50 = 752.0 ± 2.0 µM)
Quinoline–1,3,4-oxadiazole conjugatesStrong inhibition (e.g., compound 4i with IC50 = 15.85 µM)Acarbose (IC50 = 17.85 µM)

Central Nervous System (CNS) Activity Research (e.g., anticonvulsant, antipsychotic, antidepressant)

The quinazoline scaffold is a recognized pharmacophore in the development of centrally acting agents. Methaqualone, a quinazolinone derivative, was previously used as a sedative-hypnotic and has known anticonvulsant properties. nih.gov Research has continued to explore the potential of quinazoline derivatives for various CNS activities.

Studies on newly synthesized quinazoline derivatives have shown variable but significant anticonvulsant activity in preclinical models. nih.gov For example, in a study evaluating a series of compounds against pentylenetetrazole (PTZ)-induced seizures, several derivatives exhibited 100% protection against myoclonic seizures. nih.gov The structure-activity relationship studies indicated that the nature and position of substituents on the quinazoline ring play a crucial role in their anticonvulsant efficacy. nih.gov

In the realm of antidepressant research, a series of N-[(2-chloro-8-methylquinolin-3-yl)methyl]-(substituted)-aniline/butylamine/cyclohexylamine/benzylamine derivatives were synthesized and evaluated. nih.gov Several of these compounds significantly reduced the duration of immobility time in the forced swim test in rats, a common preclinical model for assessing antidepressant activity. nih.gov

The following table summarizes the CNS activity of selected quinazoline and quinoline derivatives.

Compound SeriesCNS ActivityKey Findings
Quinazoline derivativesAnticonvulsantSome compounds showed 100% protection against scPTZ-induced seizures.
N-[(2-chloro-8-methylquinolin-3-yl)methyl]-(substituted)-amine derivativesAntidepressantSignificant reduction in immobility time in the forced swim test.

Cardiovascular and Antihypertensive Research

The quinazoline nucleus is a core structure in several compounds investigated for their cardiovascular effects, particularly antihypertensive activity. Research into novel substituted quinazolin-4(3H)-one derivatives has identified several compounds with hypotensive effects. nih.gov In in vivo screenings, some of these derivatives demonstrated a notable ability to lower blood pressure, an effect that was often accompanied by bradycardia (a slower heart rate). nih.gov The activity of certain synthesized compounds was found to be superior to the reference drug Prazosin, a known α1-adrenergic receptor blocker used in the treatment of hypertension. nih.gov

Table 1: Antihypertensive Activity of Selected Quinazolin-4(3H)-one Analogs
Compound SeriesObserved In Vivo EffectComparison to ReferenceSource
2a, 2c, 4a, 4d, 5d, 6a, 6bHypotensive effect and bradycardiaShowed better activity than Prazosin nih.gov

Enzyme Inhibition Studies

The indoloquinazoline scaffold and its chemical relatives have been extensively studied as inhibitors of various key enzymes implicated in a range of diseases.

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1)

DprE1 is a crucial flavoenzyme essential for the cell wall biosynthesis of Mycobacterium tuberculosis, making it a prime target for novel anti-tuberculosis drugs. nih.govsci-hub.st The enzyme is involved in the synthesis of arabinogalactan (B145846) and lipoarabinomannan, critical components of the mycobacterial cell wall. nih.govbham.ac.uk Inhibition of DprE1 leads to cell wall damage, lysis, and ultimately, bacterial death. bham.ac.uk Several classes of compounds have been identified as DprE1 inhibitors, with many acting through the formation of a covalent bond with a cysteine residue (Cys387) in the enzyme's active site. nih.govnih.gov The benzothiazinones (BTZ) are a prominent class of DprE1 inhibitors that have demonstrated potent activity against the enzyme. nih.govnih.gov

Cyclooxygenase-2 (COX-2)

Quinazoline and quinazolinone derivatives have been designed and synthesized as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme overexpressed in various inflammatory conditions and cancers. nih.gov Novel quinazolinones conjugated with moieties like indole (B1671886) acetamide (B32628) or ibuprofen (B1674241) have been developed to enhance COX-2 selectivity. nih.gov These compounds aim to provide anti-inflammatory effects with a potentially improved safety profile compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Some quinazoline derivatives have shown excellent inhibitory activity toward COX-1 as well, with IC50 values significantly lower than the reference compound, ibuprofen. nih.gov

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

The quinazoline scaffold is a cornerstone in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, a major class of anticancer agents. nih.gov Activating mutations in EGFR are common drivers in non-small-cell lung cancer (NSCLC). nih.gov First-generation inhibitors like gefitinib (B1684475) and erlotinib (B232) are quinazoline-based drugs that have demonstrated significant clinical benefits. nih.govnih.gov Research continues to focus on novel quinazolinone derivatives to achieve higher potency and selectivity. nih.govmdpi.com For instance, compound 8b, 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one, exhibited an IC50 value of 1.37 nM against EGFR-TK, demonstrating high potency. nih.gov

Table 2: EGFR Tyrosine Kinase Inhibitory Activity of Selected Quinazoline Analogs
CompoundTargetIC50 ValueSource
Compound 8bEGFR-TK1.37 nM nih.gov
Erlotinib (Reference)EGFR-TK78.04 nM (against MCF-7) mdpi.com
Compound G (Fluoroquinazolinone)EGFR-TK163.97 nM (against MCF-7) mdpi.com

Cellular Phosphorylation

Beyond EGFR, other kinases involved in cellular phosphorylation have been targeted by related heterocyclic structures. Diacylglycerol kinase α (DGK-α) has emerged as a therapeutic target in cancer and immune dysfunction. mdpi.comnih.gov A new class of spiro nih.govnih.govnih.govtriazolo[1,5-c]quinazoline derivatives has been identified through computational design as promising modulators of DGK-α. mdpi.com These compounds were evaluated for their binding affinity across distinct binding pockets of the enzyme. mdpi.comnih.gov

Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a well-established target for anticancer and antimicrobial agents. nih.gov The enzyme is critical for the synthesis of nucleotides required for cell proliferation. nih.gov While classical antifolates like methotrexate (B535133) are potent DHFR inhibitors, research has explored other scaffolds, including quinazolinones. nih.gov Certain quinazolinone analogs have shown potential as DHFR inhibitors, with structure-activity relationship studies indicating that substituents on the quinazolinone nucleus are crucial for binding and inhibitory activity. nih.gov

Receptor Interaction Studies

Histamine (B1213489) H4 Receptor

The histamine H4 receptor is found predominantly on immune cells and is involved in inflammatory and immune processes. nih.gov This has made it an attractive target for the treatment of chronic inflammatory diseases. nih.gov The quinazoline scaffold is among the most explored structures for the development of H4 receptor ligands. nih.gov Studies have also examined the interaction of various histamine H1 receptor antagonists with the H4 receptor, revealing that many possess some affinity for H4, albeit lower than for H1. nih.gov This has prompted interest in developing dual H1/H4 receptor antagonists, which could offer synergistic effects in treating allergic conditions like asthma. nih.gov

In Vivo Efficacy in Animal Models (Focus on non-human studies)

Models for Anti-inflammatory Activity

The potential of quinazoline-based compounds as anti-inflammatory agents has been validated in preclinical animal models. In an acute murine asthma model, the synergistic inhibitory effects of a histamine H1 receptor antagonist and an H4 receptor antagonist on eosinophil accumulation in bronchoalveolar lavage fluid were demonstrated. nih.gov Furthermore, novel quinazolinone derivatives designed as selective COX-2 inhibitors have exhibited significant anti-inflammatory activity in vivo. nih.gov Specific inhibition of COX-2 in a murine Lewis lung carcinoma model led to reduced tumor growth, which was associated with a decrease in the immunosuppressive cytokine IL-10 and a restoration of IL-12 production. researchgate.net

Models for Antimicrobial Efficacy

The in vivo efficacy of DprE1 inhibitors has been demonstrated in models of tuberculosis. Benzothiazinones (BTZs), which target DprE1, have been shown to strongly suppress the enzyme's activity both in vitro and in vivo. nih.gov This validates DprE1 as a viable target for developing new therapeutics against Mycobacterium tuberculosis.

Models for Antiproliferative Efficacy

The antitumor effects of indoloquinazoline analogs have been evaluated in various non-human cancer models. In one study, analogs of neocryptolepine (B1663133) (an indolo[2,3-b]quinoline) were evaluated against Ehrlich ascites carcinoma (EAC)-induced solid tumors in female albino Swiss mice. mdpi.com The compounds led to a remarkable decrease in tumor volume and also exhibited antioxidant effects, as evidenced by an increase in superoxide dismutase (SOD) and catalase (CAT) levels. mdpi.com In a separate study, a derivative of nih.govnih.govnih.govtriazolo[4,3-c]quinazoline, compound 10k, was shown to induce apoptosis and arrest the cell cycle in tumor cells. nih.gov This compound caused a significant increase in the expression of the pro-apoptotic protein BAX and the executioner caspase-3. nih.gov

Table 3: In Vivo Antiproliferative Effects of Indoloquinoline Analogs
Compound ClassAnimal ModelKey FindingsSource
Indolo[2,3-b]quinoline analogsEhrlich ascites carcinoma solid tumor in miceRemarkable decrease in tumor volume; Increased SOD and CAT levels mdpi.com
nih.govnih.govnih.govTriazolo[4,3-c]quinazoline (Compound 10k)HepG2 cell line (leading to in vivo implications)3.35-fold increase in BAX expression; 4.12-fold increase in caspase-3 level nih.gov
COX-2 InhibitorMurine Lewis lung carcinoma (3LL)Reduced tumor growth; Decreased IL-10 and restored IL-12 production researchgate.net

Lack of Publicly Available Research Data for this compound

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is no specific research data available for the chemical compound This compound corresponding to the requested article outline. Extensive searches were conducted to find information regarding the mechanistic investigations of this compound's biological actions, with a focus on the specific areas outlined by the user.

The investigation sought to uncover detailed research findings for the following sections:

Mechanistic Investigations of 2 Chloro 6 Methylindolo 1,2 C Quinazolin 12 Amine S Biological Actions

Cellular Uptake and Localization Studies

Despite targeted searches for each of these areas in relation to "2-chloro-6-methylindolo[1,2-c]quinazolin-12-amine," no peer-reviewed studies, database entries, or other credible scientific sources were identified that would provide the necessary data to construct the requested article. The search results did yield information on related but structurally distinct quinoline (B57606) and quinazoline (B50416) derivatives, which falls outside the strict scope of the user's request to focus solely on the specified compound.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested, due to the absence of foundational research on this specific molecule in the public domain.

Structure Activity Relationships Sar and Structural Optimization of Indolo 1,2 C Quinazolines

Impact of Substituents on Biological Potency and Selectivity (with specific reference to chloro and methyl groups)

The biological profile of the indolo[1,2-c]quinazoline scaffold is highly sensitive to the nature and position of its substituents. The chloro and methyl groups on 2-chloro-6-methylindolo[1,2-c]quinazolin-12-amine are not merely passive additions; they are key modulators of the compound's activity.

The chloro group at the 2-position of the quinazoline (B50416) ring is a common feature in bioactive molecules and often enhances potency. Studies on related heterocyclic systems have demonstrated that chlorination can lead to significant improvements in antimicrobial and antitumor activities. For instance, research on indolo[3,2-c]quinolines revealed that chlorinated derivatives possessed excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria. uis.no Similarly, in studies of pyrazino[2,1-b]quinazoline-3,6-diones, chlorine substituents were found to be beneficial for activity against S. aureus. mdpi.com In a separate series of 2-chloro-quinazoline derivatives, the presence of the chloro group was integral to their anti-inflammatory potential. derpharmachemica.comresearchgate.net This suggests that the electron-withdrawing nature and lipophilicity of the chlorine atom at the 2-position likely play a crucial role in target binding and/or cell permeability.

The methyl group at the 6-position also has a significant impact on biological efficacy. Research into quinazoline-2-indolinone hybrids indicated that antitumor activity was positively correlated with the number of methyl substitutions. nih.gov Further investigation into indoloquinoline derivatives highlighted the general importance of methyl groups for antimicrobial activity. uis.no The presence of a methyl group on a related 4-(6-indolo[1,2-c]quinazoline) derivative was also a feature of a compound showing cytotoxic activity. nih.gov The methyl group can influence activity through steric effects, which may orient the molecule for optimal interaction with its biological target, or through electronic effects, modifying the electron density of the aromatic system.

The following table summarizes the observed effects of relevant substituents on the biological activity of indolo[1,2-c]quinazolines and related heterocyclic cores.

Scaffold/Derivative ClassSubstituent(s)Position(s)Observed Biological EffectReference(s)
Indolo[3,2-c]quinolinesChloroVariousExcellent antimicrobial activity uis.no
Pyrazino[2,1-b]quinazoline-3,6-dionesChlorineVariousBeneficial for activity against S. aureus mdpi.com
2-Chloro-quinazoline derivativesChloro2Integral to anti-inflammatory activity derpharmachemica.comresearchgate.net
Quinazoline-2-indolinone hybridsMethylVariousPositively correlated with antitumor activity nih.gov
IndoloquinolinesMethylVariousImportant for antimicrobial activity uis.no
6-Substituted indolo[1,2-c]quinazolinesIsoquinolyl, Pyridyl6Potent antibacterial and antifungal activities nih.gov

Role of Ring System Modifications in Enhancing or Modulating Activity

Alterations to the core tetracyclic structure of indolo[1,2-c]quinazoline can lead to compounds with dramatically different biological activities. This highlights the importance of the specific arrangement of the fused heterocyclic rings for target recognition and interaction.

One notable example involves the modification of the quinazoline portion of the scaffold. In a study by Cirrincione et al., the C-N bond in the quinazoline ring was replaced with a triazine (N=N-N) system, creating the novel indolo[1,2-c]benzo nih.govresearchgate.netmdpi.comtriazine ring system. nih.gov This modification was achieved through the diazotization of 2-(2-aminophenyl)indoles. The resulting compounds were evaluated for biological activity and demonstrated potent, submicromolar antitumor activity against leukemia and lymphoma cell lines. nih.gov Furthermore, these modified compounds proved to be potent and selective inhibitors of Gram-positive bacteria such as Streptococcus and Staphylococcus, with some derivatives being up to 80 times more potent than the reference drug streptomycin. nih.gov This demonstrates that replacing a single atom within the core ring system can profoundly and beneficially alter the compound's biological and therapeutic profile.

The isomeric arrangement of the fused rings is also critical. Indolo[3,2-c]quinolines and indolo[2,3-b]quinolines, which are isomers of the indolo[1,2-c]quinazoline system, exhibit distinct biological activities, including antimalarial and anticancer properties. uis.nomdpi.comresearchgate.net This underscores that the specific topology of the heterocyclic framework is a key determinant of its interaction with biological targets.

Strategies for Derivatization to Improve Research Properties (e.g., solubility in research media)

To facilitate detailed biological investigation, the parent indolo[1,2-c]quinazoline scaffold can be derivatized to enhance key research properties such as solubility in aqueous media, cell permeability, or to introduce functional handles for attaching fluorescent probes or affinity labels.

Several synthetic strategies have been developed that allow for precise modification of the indolo[1,2-c]quinazoline core. An efficient palladium-catalyzed reaction has been described for the synthesis of 12-arylindolo[1,2-c]quinazolines. nih.govnih.gov This method allows for the introduction of a wide variety of substituted aryl groups at the 12-position, which can be used to modulate solubility and other physicochemical properties. For instance, the introduction of polar groups like hydroxyls or carboxylates can increase solubility in aqueous buffers, while other groups can be used to fine-tune lipophilicity for optimal membrane transport.

Another powerful derivatization strategy involves the direct introduction of a reactive functional group onto the scaffold. A method for the synthesis of iodinated indolo[1,2-c]quinazoline amines has been developed using an I2/cumene hydroperoxide (CHP)-promoted cascade annulation. rsc.org The resulting iodinated compounds are highly valuable synthetic intermediates. The iodine atom can be readily displaced or used in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the attachment of a diverse array of chemical moieties. This provides a versatile platform for creating derivatives with improved research properties or for building more complex molecular probes. rsc.org

These synthetic methodologies provide a toolkit for researchers to systematically modify the this compound structure, optimizing it for specific experimental systems and research goals.

Identification of Key Pharmacophoric Elements for this compound Activity

Based on SAR studies of the indolo[1,2-c]quinazoline class and related heterocycles, a pharmacophore model for the activity of this compound can be proposed. A pharmacophore defines the essential structural features required for biological activity.

The key elements are:

The Planar Tetracyclic Indolo[1,2-c]quinazoline Core: This large, rigid, and relatively flat ring system is the fundamental scaffold. Its geometry is crucial for enabling interactions such as intercalation into DNA or fitting into the active sites of enzymes. Indole-containing quinazolines have been identified as potential inhibitors of protein kinase CK2 and PARP-1. mdpi.com

The Exocyclic Amine at Position 12: The primary amine group (-NH2) is a critical feature. It can act as both a hydrogen bond donor and acceptor, allowing for strong and specific interactions with amino acid residues in a protein target. This group is fundamental for anchoring the molecule in the correct orientation for a biological effect.

The Chloro Substituent at Position 2: This electron-withdrawing group modulates the electronic properties of the quinazoline ring system. Its lipophilic character can enhance membrane permeability and contribute to hydrophobic interactions within a binding pocket, often leading to increased potency. uis.nomdpi.com

The Methyl Substituent at Position 6: This small, lipophilic group provides steric bulk that can influence binding selectivity. It can also make favorable van der Waals contacts within a target's active site and may enhance activity through its electron-donating properties. uis.nonih.gov

Together, these elements—the rigid planar core, the hydrogen-bonding exocyclic amine, and the electronically and sterically important chloro and methyl substituents—constitute the key pharmacophoric features responsible for the biological activity of this compound.

Computational Chemistry and Chemoinformatics in Indolo 1,2 C Quinazoline Research

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of indolo[1,2-c]quinazolines, this technique is instrumental in predicting how these compounds might interact with biological targets at the atomic level.

Research on the broader quinazoline (B50416) class, which includes the indolo[1,2-c]quinazoline scaffold, frequently employs molecular docking to investigate interactions with protein kinases, such as Epidermal Growth Factor Receptor (EGFR), a common target in cancer therapy. nih.govijper.org Simulations for quinazoline derivatives reveal key interactions within the EGFR active site. For instance, the quinazoline core often forms crucial hydrogen bonds with key amino acid residues like Met769 in the hinge region of the kinase domain. scienceopen.com

The binding energy, calculated during docking, provides an estimate of the affinity of the compound for the target protein. Lower binding energies typically suggest a more stable interaction. For a series of quinazoline derivatives, these binding energy values can be correlated with experimental data, such as IC50 values, to validate the docking protocol. nih.gov By understanding these binding modes, researchers can rationally design modifications to the 2-chloro-6-methylindolo[1,2-c]quinazolin-12-amine structure to enhance its binding affinity and selectivity for a specific target. ukaazpublications.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov For indolo[1,2-c]quinazolines, QSAR studies are vital for predicting the activity of newly designed analogs before their synthesis, saving time and resources.

In a typical QSAR study, molecular descriptors (numerical representations of chemical and physical properties) are calculated for a set of related compounds with known activities. nih.gov These descriptors can be constitutional, topological, electronic, or steric in nature. Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a model that correlates a selection of these descriptors with the observed biological activity. nih.govresearchgate.net

For example, a 3D-QSAR study on anticancer Indolo[1,2-b]quinazoline derivatives using Comparative Molecular Field Analysis (CoMFA) established a robust model with a high correlation coefficient (r²) of 0.986 and a cross-validation coefficient (q²) of 0.695. researchgate.net Such models can generate contour maps that visualize regions where certain properties (e.g., steric bulk or electrostatic charge) would either increase or decrease activity. The findings from this study suggested that the electrostatic effect of substituents at one position and the steric effect at another position were crucial for improving anticancer activity. researchgate.net These insights are invaluable for guiding the structural modification of compounds like this compound to enhance their therapeutic potential. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For the indolo[1,2-c]quinazoline scaffold, DFT calculations provide deep insights into electronic properties, reactivity, and molecular geometry. nih.govresearchgate.net

DFT studies can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap. bohrium.commdpi.com These parameters are crucial for understanding the molecule's chemical reactivity and kinetic stability. For instance, the HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. mdpi.com

In studies of indolo[2,1-b]quinazolin-12-one derivatives, DFT calculations at the B3LYP/6-31++G(d,p) level of theory have been used to analyze the reactivity profile. nih.gov Such analyses can identify electron-rich areas, like oxygen atoms and the π-system, that are susceptible to electrophilic attack. nih.gov Furthermore, DFT, in conjunction with Time-Dependent DFT (TD-DFT), has been used to support experimental findings on the photophysical properties of novel indolo[1,2-c]quinazolines, aiding in the development of materials for applications like field-effect transistors. bohrium.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked pose of indolo[1,2-c]quinazoline derivatives in the active site of a target protein.

By simulating the complex in a solvated environment that mimics physiological conditions, MD can reveal important information about the flexibility of the ligand and the protein, conformational changes upon binding, and the persistence of key interactions (like hydrogen bonds) over the simulation period. researchgate.net For example, MD simulations of quinazolin-12-one derivatives bound to the PDK1 enzyme showed that certain residues, such as Ala162, had a high interaction fraction, indicating their critical role in maintaining the stability of the binding. nih.gov These simulations help to refine the understanding of the binding mode and confirm that the interactions predicted by docking are stable over time, providing greater confidence in the proposed mechanism of action.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific biological target. This abstract model, or pharmacophore, serves as a template for designing new molecules with potentially higher activity. nih.gov

For classes of compounds like indoloquinazolines, a pharmacophore model can be generated based on a set of known active inhibitors. nih.govnih.gov For instance, a pharmacophore-based approach was used to identify pyrazolo[1,5-c]quinazolines as Topoisomerase I inhibitors. nih.gov Similarly, new EGFR inhibitors from the quinazoline class were successfully identified using pharmacophore hypotheses. researchgate.net Once a validated pharmacophore model is developed, it can be used to screen large virtual libraries of compounds to find novel scaffolds that match the required features. This approach accelerates the discovery of new lead compounds that retain the necessary binding characteristics while possessing different core structures, potentially leading to improved pharmacological properties.

Virtual Screening Approaches for Novel Indolo[1,2-c]quinazoline Scaffolds

Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical structures to identify those that are most likely to bind to a drug target. tandfonline.com This method is particularly useful for discovering novel scaffolds, including those based on the indolo[1,2-c]quinazoline framework.

The process often begins with a pharmacophore model or the results of a molecular docking study of a known active compound. nih.govresearchgate.net This information is used to filter vast compound databases, which can contain millions of molecules. The hits from this initial filtering are then typically subjected to more rigorous computational analysis, such as detailed molecular docking simulations, to prioritize a smaller, more manageable number of candidates for experimental testing. tandfonline.com This multi-stage virtual screening approach has been successfully applied to discover novel inhibitors for various targets, including JAK2 and PD-1/PD-L1, using quinazoline-based compounds. tandfonline.comnih.gov It represents a powerful strategy for efficiently exploring chemical space to find new therapeutic agents based on the indolo[1,2-c]quinazoline scaffold.

Preclinical Pharmacokinetic and Metabolic Studies of Indolo 1,2 C Quinazolines in Vitro and Animal Models

In Vitro Metabolic Stability in Hepatic Microsomes and Hepatocytes

In vitro metabolic stability assays are fundamental for predicting the hepatic clearance of a drug candidate. These assays typically utilize liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism, particularly the cytochrome P450 (CYP) superfamily.

Hepatic Microsomes: These are subcellular fractions of the liver endoplasmic reticulum and are rich in CYP enzymes. The stability of a compound is assessed by incubating it with microsomes and a necessary cofactor, NADPH, and monitoring its disappearance over time. Key parameters derived from these studies include:

Half-life (t½): The time taken for the concentration of the compound to reduce by half.

Intrinsic Clearance (CLint): The rate of metabolism in the absence of physiological limitations like blood flow.

Hepatocytes: These are the primary cells of the liver and provide a more complete metabolic picture as they contain both Phase I and Phase II metabolic enzymes, as well as active transport mechanisms. Studies with hepatocytes can offer a more accurate prediction of in vivo hepatic clearance.

While specific data for 2-chloro-6-methylindolo[1,2-c]quinazolin-12-amine is unavailable, research on other novel heterocyclic compounds demonstrates the utility of these assays in early drug discovery to identify compounds with favorable metabolic profiles.

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins, primarily albumin, is a critical pharmacokinetic parameter. Only the unbound (free) fraction of a drug is available to distribute into tissues and interact with its pharmacological target. High plasma protein binding can affect a drug's distribution, clearance, and potential for drug-drug interactions.

The most common method to determine plasma protein binding is equilibrium dialysis . In this technique, a semi-permeable membrane separates a compartment containing the drug in plasma from a drug-free buffer compartment. At equilibrium, the concentration of the free drug is the same in both compartments, allowing for the calculation of the percentage of the drug bound to plasma proteins.

Understanding the plasma protein binding of indolo[1,2-c]quinazoline derivatives is essential for interpreting in vitro and in vivo data and for predicting their pharmacokinetic behavior in humans.

In Vitro Permeability Assays (e.g., Caco-2, PAMPA)

For orally administered drugs, absorption across the intestinal epithelium is a prerequisite for therapeutic efficacy. In vitro permeability assays are used to predict the intestinal absorption of drug candidates.

Caco-2 Cell Permeability Assay: This is the gold standard in vitro model for predicting human intestinal permeability. Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, differentiate into a monolayer of polarized cells with many characteristics of intestinal enterocytes. The rate of transport of a compound across this monolayer is measured to determine its apparent permeability coefficient (Papp).

Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures a compound's ability to diffuse from a donor compartment, through an artificial membrane coated with lipids, to an acceptor compartment. PAMPA is a high-throughput method used to assess passive permeability.

These assays help to classify compounds as having low, medium, or high permeability, which is a key determinant of oral bioavailability.

Assessment of Metabolic Pathways and Metabolite Identification (in animal models)

In vivo studies in animal models (e.g., rats, mice) are essential for understanding the complete metabolic fate of a drug candidate. Following administration of the compound, biological samples such as plasma, urine, and feces are collected and analyzed to identify the metabolites formed.

Methodology: Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is the primary analytical technique used for metabolite identification. By comparing the mass spectra of the parent drug and its metabolites, the biochemical transformations that the drug undergoes in the body can be elucidated. Common metabolic pathways include oxidation, hydroxylation, glucuronidation, and sulfation.

Identifying the major metabolic pathways and the structure of key metabolites is crucial for several reasons:

To understand the clearance mechanisms of the drug.

To assess whether any metabolites are pharmacologically active or potentially toxic.

To determine if there are significant species differences in metabolism, which can impact the translation of preclinical data to humans.

For the indolo[1,2-c]quinazoline class of compounds, identifying their metabolic pathways in animal models would be a critical step in their development as potential therapeutic agents.

Natural Product Origin and Biomimetic Synthesis Approaches for Indolo 1,2 C Quinazolines

Identification of Indolo[1,2-c]quinazolines as Natural Alkaloids (e.g., Tryptanthrin, Hinckdentine A)

The indolo[1,2-c]quinazoline framework is a recurring motif in various natural products isolated from a wide array of terrestrial and marine organisms. Two of the most prominent examples are Tryptanthrin and Hinckdentine A, which have been identified in diverse biological sources.

Tryptanthrin , a weakly basic alkaloid, was first isolated from the fungus Candida lipolytica and is known to be produced when the organism is grown in a medium containing L-tryptophan. wikipedia.org It has since been identified in several plant species, particularly those traditionally used for producing indigo (B80030) dye. These include Japanese indigo (Polygonum tinctorium), Chinese woad (Isatis tinctoria), and Assam indigo (Strobilanthes cusia). wikipedia.orgnih.gov Its presence has also been confirmed in the fruits of the cannonball tree (Couroupita guaianensis). wikipedia.org

Hinckdentine A is a more structurally complex, tribrominated member of this alkaloid family. It was discovered and isolated from the marine bryozoan Hincksinoflustra denticulata, found off the coast of Tasmania. acs.orgnih.govnih.gov The unique, screw-shaped pentacyclic architecture of Hinckdentine A, featuring heavy halogenation, highlights the chemical diversity achievable within marine natural products. acs.orgnih.gov

The following table summarizes the natural sources of these representative indolo[1,2-c]quinazoline alkaloids.

Table 1: Natural Sources of Tryptanthrin and Hinckdentine A
Compound Name Type of Organism Specific Source(s)
Tryptanthrin Fungus Candida lipolytica wikipedia.orgjlu.edu.cn
Plant Polygonum tinctorium (Japanese Indigo) nih.gov
Isatis tinctoria (Chinese Woad) nih.govjlu.edu.cn
Strobilanthes cusia (Assam Indigo) nih.govjlu.edu.cn
Couroupita guaianensis (Cannonball Tree) wikipedia.org
Hinckdentine A Marine Invertebrate Hincksinoflustra denticulata (Bryozoan) acs.orgnih.govnih.gov

Proposed Biosynthetic Pathways of Naturally Occurring Indolo[1,2-c]quinazolines

The biosynthesis of indolo[1,2-c]quinazoline alkaloids is a subject of ongoing research. While the complete enzymatic pathways have not been fully elucidated for all examples, plausible routes have been proposed based on the structures of the natural products and the precursors available in the host organisms.

For Tryptanthrin , studies suggest it is not always a constitutive component within plants but can be a product formed from precursors during processes like drying. researchgate.net The proposed biosynthetic pathway is believed to start from the essential amino acid L-tryptophan. wikipedia.org It is hypothesized that L-tryptophan is metabolized to produce two key intermediates: anthranilic acid and isatin (B1672199). The subsequent condensation of these two molecules then forms the characteristic indolo[1,2-c]quinazoline core of Tryptanthrin. jlu.edu.cnresearchgate.net This proposed pathway provides a direct link from primary metabolism to the formation of this complex alkaloid.

In the case of Hinckdentine A , the biosynthetic pathway remains to be definitively established. acs.orgnih.gov However, a widely accepted hypothesis suggests a late-stage enzymatic halogenation. acs.orgnih.gov This proposed route involves the initial formation of a non-brominated indolo[1,2-c]quinazoline precursor. Following the assembly of the core pentacyclic structure, specific halogenase enzymes are thought to regioselectively install the three bromine atoms onto the aromatic rings. This strategy of late-stage functionalization is a common theme in the biosynthesis of complex halogenated natural products. nih.gov

Biomimetic Synthetic Strategies Inspired by Natural Biosynthesis

The proposed biosynthetic pathways of natural alkaloids provide a powerful blueprint for laboratory synthesis. These biomimetic (or bio-inspired) strategies aim to replicate nature's approach, often leading to more efficient and elegant synthetic routes.

The synthesis of Tryptanthrin has been achieved through a direct biomimetic approach that validates its proposed biosynthetic origin. This strategy involves the condensation of isatin and anthranilic acid, the two precursors believed to be involved in the natural pathway. jlu.edu.cnresearchgate.net By reacting these naturally available and relatively inexpensive starting materials, chemists can efficiently construct the Tryptanthrin scaffold, mimicking the final key step of its biosynthesis. This method is noted for its simplicity and use of mild reaction conditions compared to other synthetic approaches. jlu.edu.cnresearchgate.net

For Hinckdentine A , synthetic efforts have been inspired by the hypothetical late-stage bromination. While the total synthesis of this complex molecule is challenging, particularly the construction of its quaternary carbon center, several synthetic routes have successfully built the core indolo[1,2-c]quinazoline skeleton first. nih.gov In a biomimetic fashion, these syntheses often conclude with a late-stage tribromination step to install the halogen atoms. acs.orgresearchgate.net This approach mimics the proposed enzymatic functionalization and has been a key strategy in the successful total synthesis of Hinckdentine A. acs.orgnih.gov These synthetic endeavors not only provide access to the natural product but also allow for the exploration of non-natural derivatives and help to probe the feasibility of the proposed biosynthetic pathway. acs.orgnih.gov

Future Research Directions and Translational Research Potential

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The advancement of novel synthetic routes for 2-chloro-6-methylindolo[1,2-c]quinazolin-12-amine is a primary focus for future research. Current synthetic strategies for related quinazoline (B50416) derivatives often rely on multi-step processes that can be time-consuming and generate significant chemical waste. nih.gov Future efforts will likely concentrate on the development of more efficient and environmentally sustainable synthetic methodologies.

Furthermore, the principles of green chemistry will be integral to the development of next-generation synthetic protocols. This includes the use of greener solvents, catalysts, and reaction conditions to minimize the environmental impact of the synthesis. The development of one-pot tandem cyclization reactions, for instance, could significantly enhance the efficiency and sustainability of the synthesis of this compound and its derivatives. nih.gov

Exploration of Underexplored Biological Targets for this compound

While the indoloquinazoline scaffold is known to interact with a variety of biological targets, the specific target profile of this compound remains largely unexplored. Future research should aim to identify and validate novel biological targets for this compound, thereby expanding its potential therapeutic applications.

Given the prevalence of the quinazoline core in compounds with anticancer and anti-inflammatory properties, initial screening efforts could focus on targets within these therapeutic areas. researchgate.net For example, the 4-aminoquinazoline framework is recognized as a privileged structure in the design of multi-target directed ligands, including inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) tyrosine kinases. mdpi.com

Beyond these established areas, broader screening against a diverse panel of biological targets, including enzymes, receptors, and ion channels, is warranted. The identification of unexpected biological activities could open up entirely new avenues for the therapeutic application of this compound.

Integration of Advanced Computational and Experimental Approaches for Lead Optimization

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. ijpsjournal.com An integrated approach that combines advanced computational and experimental techniques will be essential for the successful optimization of this compound. nih.gov

Computational methods, such as virtual screening, molecular docking, and molecular dynamics simulations, can provide valuable insights into the binding interactions between the compound and its biological targets. ijpsjournal.comfrontiersin.org These in silico approaches can guide the rational design of new analogs with improved binding affinities and selectivity. ijpsjournal.com Quantitative structure-activity relationship (QSAR) and pharmacophore modeling can further aid in predicting the biological activity of novel derivatives. ijpsjournal.com

The predictions from computational studies must be validated through experimental testing. nih.gov This iterative cycle of design, synthesis, and biological evaluation is fundamental to the lead optimization process. ijpsjournal.com The goal is to develop analogs of this compound with an optimal balance of potency, selectivity, and drug-like properties. ijpsjournal.com

Investigation of Polypharmacology and Multi-Targeting Strategies

The concept of polypharmacology, where a single drug molecule interacts with multiple biological targets, is gaining increasing recognition in drug discovery. The complex etiology of many diseases often necessitates therapeutic interventions that can modulate multiple pathways simultaneously. The 4-aminoquinazoline scaffold, present in this compound, is known to be a versatile framework for the development of multi-target directed ligands. mdpi.com

Future research should investigate the potential of this compound to act as a multi-target agent. This will involve comprehensive profiling of its activity against a range of related and unrelated biological targets. The identification of a desirable multi-target profile could lead to the development of novel therapeutics with enhanced efficacy and a reduced likelihood of drug resistance.

Role of this compound in Chemical Probe Development for Biological Systems

Chemical probes are small molecules that are used to study the function of biological targets in cells and organisms. A high-quality chemical probe should be potent, selective, and have a well-characterized mechanism of action. Given its unique chemical structure, this compound has the potential to be developed into a valuable chemical probe.

Once a specific biological target for this compound has been identified and validated, efforts can be directed towards optimizing its properties for use as a chemical probe. This may involve modifying the structure to improve its cell permeability, introduce a tag for visualization, or enhance its selectivity for the target of interest. The development of a potent and selective chemical probe based on the this compound scaffold would be a valuable tool for basic research and target validation.

Potential for New Analog Generation with Tailored Research Applications

The modular nature of the synthesis of quinazoline derivatives allows for the generation of a diverse library of analogs of this compound. mdpi.comnih.gov By systematically modifying the substituents on the indoloquinazoline core, it is possible to generate new analogs with tailored research applications.

For example, analogs with different substitution patterns on the aromatic rings could be synthesized to probe the structure-activity relationships and optimize binding to a specific biological target. The introduction of different functional groups could also be used to modulate the physicochemical properties of the compound, such as its solubility and metabolic stability. This systematic approach to analog generation will be crucial for both lead optimization and the development of specialized chemical probes.

Q & A

Q. What are the common synthetic routes for 2-chloro-6-methylindolo[1,2-c]quinazolin-12-amine, and how are reaction conditions optimized?

The synthesis often involves palladium- or copper-catalyzed cross-coupling reactions. For example, palladium-catalyzed direct arylation of indolo[1,2-c]quinazolinone precursors with aryl halides is a key method, achieving moderate to high yields (e.g., 47–85%) depending on substituents and catalysts . Optimization includes:

  • Catalyst selection : Pd(OAc)₂ or CuI for C–N/C–C bond formation.
  • Solvent systems : Polar aprotic solvents like DMF or DMSO enhance reactivity.
  • Temperature : Reflux conditions (80–120°C) are typical for cyclization steps.
  • Substrate pre-functionalization : Introducing chloro or methyl groups early in the synthesis ensures regioselectivity .

Q. How is this compound characterized spectroscopically?

Key techniques include:

  • FT-IR : Peaks at ~748 cm⁻¹ (C–Cl stretch) and 1574 cm⁻¹ (C=N stretch) confirm functional groups .
  • NMR : 1H^1H NMR signals for aromatic protons appear in δ 7.0–8.5 ppm, with methyl groups at δ 2.7–2.8 ppm. 13C^{13}C NMR shows characteristic quinazoline carbons at 106–146 ppm .
  • HRMS : Exact mass analysis (e.g., [M+^+] = 247.1109 for analogous compounds) validates molecular formulas .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) is used to:

  • Calculate HOMO/LUMO energies to assess redox behavior and nucleophilic/electrophilic sites .
  • Model reaction pathways, such as Pd-catalyzed coupling, by analyzing transition states and activation barriers .
  • Benchmarking against experimental spectral data (e.g., NMR chemical shifts) ensures accuracy .

Q. What strategies resolve contradictions in spectral data or synthetic yields for this compound?

  • Yield discrepancies : Compare reaction conditions (e.g., CuI vs. Pd catalysts) and purity of precursors. For example, copper-catalyzed methods may yield 47% vs. palladium-based routes at 85% due to steric effects .
  • Spectral anomalies : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. Cross-validate with X-ray crystallography (SHELX-refined structures) if single crystals are obtainable .

Q. How are structure-activity relationships (SARs) studied for this compound in biological contexts?

  • Functional group modulation : Replace Cl or methyl groups to assess impact on bioactivity (e.g., antibacterial or kinase inhibition).
  • Docking studies : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, validated by enzymatic assays .
  • Metabolic stability : Track isotopic labeling (e.g., 18O^{18}O) in vitro to study metabolic pathways, as demonstrated in cytochrome P450 studies .

Methodological Notes

  • Synthetic protocols : Always include inert atmosphere (N₂/Ar) for moisture-sensitive steps .
  • Computational workflows : Use Gaussian or ORCA with solvent correction (PCM model) for realistic simulations .
  • Data validation : Cross-reference synthetic yields and spectral data with literature benchmarks (e.g., 85% yield in vs. 47% in ) to identify protocol-specific variables .

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